molecular formula C18H20F2N2O2S B6627668 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide

2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide

Cat. No. B6627668
M. Wt: 366.4 g/mol
InChI Key: WRPNOZSZEHHQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as DFP-10825, belongs to the class of morpholine carboxamides and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is an ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the brain. By enhancing the activity of this receptor, 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor in a dose-dependent manner, with higher doses leading to greater receptor activation. Additionally, 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide has been found to have anxiolytic and anticonvulsant effects in animal models, suggesting that it could have potential therapeutic applications in the treatment of anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide in lab experiments is its specificity for the GABA-A receptor. This means that it can be used to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide is that it has a relatively short half-life in vivo, which could make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide on the brain and to develop more stable analogs of the compound for use in research. Finally, the mechanism of action of 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide could be further elucidated through the use of advanced imaging techniques such as cryo-electron microscopy.
In conclusion, 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide is a promising compound that has potential applications in scientific research. Its specificity for the GABA-A receptor and interesting biochemical and physiological effects make it an attractive target for further study. With continued research, 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide could have important implications for the treatment of neurological disorders and our understanding of the brain.

Synthesis Methods

The synthesis of 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide involves a multi-step process that includes the reaction of 3,4-difluoroaniline with 2-bromo-1-phenylethanone to form an intermediate product, which is then reacted with morpholine-4-carboxylic acid to produce 2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

2-(3,4-difluorophenyl)-N-(2-thiophen-3-ylpropyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2S/c1-12(14-4-7-25-11-14)9-21-18(23)22-5-6-24-17(10-22)13-2-3-15(19)16(20)8-13/h2-4,7-8,11-12,17H,5-6,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNOZSZEHHQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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